

Himalomycin B molecular formula and molecular weight

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An In-depth Technical Guide to Himalomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthracycline antibiotic, **Himalomycin B**, including its chemical properties, biological activity, and the methodologies used for its isolation and characterization.

Core Molecular Data

Himalomycin B is a complex glycosylated anthracycline with the following key molecular identifiers:

Property	Value
Molecular Formula	C43H56O16
Molecular Weight	828.9 g/mol
CAS Number	701915-11-9

Physicochemical and Spectroscopic Data

The structural elucidation of **Himalomycin B** was achieved through a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESI-



MS) confirmed the molecular formula.[1] Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy was employed to determine the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR Data

The following tables summarize the key NMR spectral data for **Himalomycin B**, which were crucial for its structure determination.[1]

Table 1: 13C NMR Data of Himalomycin B

Chemical Shift (δ)	Assignment
207.7	Ketone C=O
188.0, 187.9	Quinone C=O
177.0	Acid/Ester C=O
161.8 - 115.6	Aromatic sp ² Carbons
98.4, 91.6, 91.4	Acetal Carbons
44.7, 41.0, 39.9, 36.6	Methylene Carbons

| 27.2, 17.2, 16.2 | Methyl Carbons |

Table 2: Key ¹H NMR Data of Himalomycin B

Chemical Shift (δ)	Multiplicity	Assignment
13.32, 13.04	s	Chelated peri-hydroxy groups
5.2 - 2.5	m	Sugar protons
1.41, 1.36	d	Methyl groups

| 1.32 | s | Methyl group |



Biological Activity

Himalomycin B has demonstrated significant biological activity, particularly as an antibacterial and potential antitumor agent.[1]

Antibacterial Spectrum

Himalomycin B exhibits strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The activity was determined using the agar diffusion method with a concentration of approximately 50 μ g/disk .[1]

Table 3: Antibacterial Activity of Himalomycin B

Bacterial Strain	Activity
Bacillus subtilis	Strong
Staphylococcus aureus	Strong
Streptomyces viridochromogenes (Tü 57)	Strong

| Escherichia coli | Strong |

Himalomycin B did not show any significant antifungal activity against Candida albicans and Mucor miehei, nor did it exhibit antialgal activity against Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus.[1]

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and structural characterization of **Himalomycin B**.[1]

Fermentation Protocol

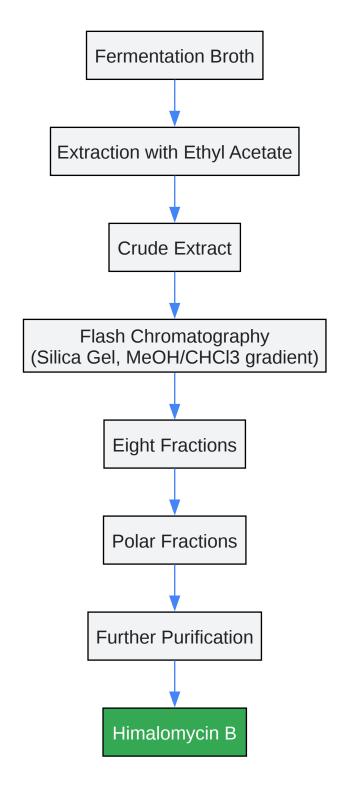
Strain and Culture Medium: The producing organism, Streptomyces sp. isolate B6921, was cultured on M2+ medium. The M2+ medium consists of malt extract (10 g), yeast extract (4 g), and glucose (4 g) dissolved in 1 liter of 50% artificial seawater and 50% tap water. The pH was adjusted to 7.8 before sterilization.



- Inoculation and Incubation: Well-grown agar subcultures of Streptomyces sp. B6921 were used to inoculate twelve 1-liter Erlenmeyer flasks, each containing 200 ml of M2+ medium.
- Seed Culture: The flasks were incubated at 28°C for 3 days on a rotary shaker at 95 rpm.
- Large-Scale Fermentation: The seed cultures were then used to inoculate a 20-liter jar fermentor, which was maintained at 28°C for 72 hours.

Isolation and Purification Workflow





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Figure 1. Isolation and purification workflow for Himalomycin B.

• Extraction: The culture broth was extracted with ethyl acetate to obtain a crude extract.



- Fractionation: The crude extract was subjected to flash chromatography on a silica gel column using a methanol/chloroform gradient, yielding eight fractions.
- Purification: The more polar fractions, which contained Himalomycin B, underwent further purification steps to yield the pure compound.

Structure Elucidation Methodology

The chemical structure of **Himalomycin B** was determined through a combination of modern spectroscopic techniques:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS)
 was used to determine the exact molecular weight and deduce the molecular formula.
- NMR Spectroscopy: A suite of 1D and 2D NMR experiments were conducted to establish the carbon-hydrogen framework and the connectivity of the sugar moieties to the aglycone.
 These experiments included:
 - o ¹H NMR
 - ¹³C NMR and APT (Attached Proton Test)
 - COSY (Correlation Spectroscopy)
 - HMQC (Heteronuclear Multiple Quantum Coherence)
 - HMBC (Heteronuclear Multiple Bond Correlation)
- Comparative Analysis: The NMR data of Himalomycin B were compared with those of the known related compound, fridamycin D, to aid in the structural assignment.

Postulated Mechanism of Action: A Signaling Pathway Perspective

While the precise molecular targets of **Himalomycin B** are still under investigation, its structural similarity to fridamycin A suggests a potential mechanism of action related to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Fridamycin A has



been shown to stimulate glucose uptake in adipocytes through this pathway. The diagram below illustrates this proposed signaling cascade.



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Figure 2. Proposed signaling pathway for **Himalomycin B**-induced glucose uptake.

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